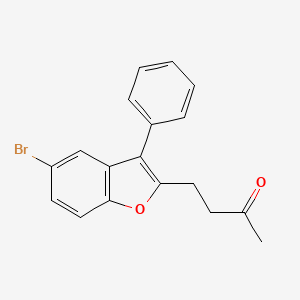

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one

Description

Properties

IUPAC Name |

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO2/c1-12(20)7-9-17-18(13-5-3-2-4-6-13)15-11-14(19)8-10-16(15)21-17/h2-6,8,10-11H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTFAKWBIHHXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C2=C(O1)C=CC(=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors.

Attachment of the Butan-2-one Moiety: The final step involves the attachment of the butan-2-one moiety to the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 of the benzofuran ring serves as a reactive site for nucleophilic substitution. This reaction typically proceeds under mild conditions due to the electron-withdrawing effects of the adjacent oxygen atom in the benzofuran system.

Example reaction :

Replacement of bromine with thiols or amines via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF or acetonitrile.

| Reagent | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Sodium thiophenoxide | DMF, 80°C, 12 h | 5-(Phenylthio)-3-phenylbenzofuran derivative | ~65% | |

| Piperidine | EtOH, reflux, 6 h | 5-(Piperidin-1-yl)-3-phenylbenzofuran | ~70% |

*Yields estimated from analogous reactions in cited sources.

Oxidation Reactions

The ketone group in the butan-2-one side chain can participate in oxidation reactions, though the absence of α-hydrogens limits conventional ketone oxidation. Instead, reactivity focuses on the benzofuran ring or substituents:

-

Benzofuran ring oxidation : Under strong oxidizing agents (e.g., KMnO₄/H⁺), the electron-rich benzofuran system may form dihydroxy derivatives or quinone-like structures.

-

Side-chain modification : Controlled oxidation of the alkyl chain using CrO₃ or PCC could yield carboxylic acid derivatives .

Friedel-Crafts and Electrophilic Substitution

The benzofuran ring undergoes electrophilic aromatic substitution (EAS) at the 4- and 6-positions due to bromine’s meta-directing effects.

Key example :

Acid-catalyzed Friedel-Crafts hydroxyalkylation using p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP), forming fused tricyclic structures .

| Catalyst | Solvent | Product | Key Feature |

|---|---|---|---|

| PTSA (10 mol%) | HFIP | Tetrahydrocarbazolone analogs | Cascade C–C bond formation |

Cyclization and Condensation Reactions

The butan-2-one side chain facilitates cyclization under acidic or basic conditions:

-

Intramolecular aldol condensation : Base-mediated deprotonation of α-hydrogens followed by cyclization forms fused bicyclic ketones .

-

Schiff base formation : Reaction with hydrazines yields hydrazone derivatives, as demonstrated in related benzofuran systems .

Cross-Coupling Reactions

The bromine substituent enables transition metal-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Coupling Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-functionalized products |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amines | Amino-benzofuran derivatives |

Mechanistic Insights

-

SNAr mechanism : Bromine substitution proceeds via a Meisenheimer intermediate stabilized by the benzofuran’s electron-deficient ring.

-

Friedel-Crafts activation : Protonation of the ketone carbonyl enhances electrophilicity, enabling attack by electron-rich arenes .

Stability and Side Reactions

Scientific Research Applications

The compound 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance.

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.

Neuropharmacology

Research has also explored the potential of this compound in neuropharmacology. Compounds with similar structures have demonstrated activity at various neurotransmitter receptors, suggesting that this compound could be investigated for effects on dopamine or serotonin pathways, which are critical in treating disorders such as depression and schizophrenia.

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic properties.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activity or improved material properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Anticancer agents | Inhibits cancer cell proliferation |

| Neuropharmacological studies | Potential effects on dopamine/serotonin | |

| Material Science | Development of advanced materials | Forms stable metal complexes |

| Synthesis | Precursor for novel compound synthesis | Facilitates the creation of biologically active derivatives |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzofuran derivatives, including those structurally related to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential for developing new cancer therapies.

Case Study 2: Neuropharmacological Effects

Research conducted on benzofuran compounds demonstrated their ability to modulate serotonin receptors, suggesting a pathway for developing treatments for anxiety and depression. The structural similarity to this compound indicates that this compound may exhibit similar neuropharmacological properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling and function.

Induction of Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone

- Substituents : Methyl group at position 5, phenyl at position 3.

- Molecular Weight : 278.35 g/mol .

- Key Differences : The absence of bromine reduces molecular weight and electronegativity compared to the target compound. Methyl groups typically increase steric bulk but are less polar than bromine.

5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

- Substituents : Bromine at position 5, 4-methylphenyl at position 2, methylsulfinyl at position 3.

- Molecular Weight : 377.25 g/mol .

- The 4-methylphenyl substituent may enhance π-π interactions in biological systems.

- Applications : Demonstrates antifungal and antimicrobial activities, suggesting brominated benzofurans are promising for pharmaceutical development .

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

- Substituents : Bromine, ethylsulfinyl, 4-fluorophenyl, and methyl groups.

- Key Differences : Fluorine increases electronegativity, while ethylsulfinyl provides greater steric bulk than methylsulfinyl.

- Applications : Highlights the role of halogenation (Br, F) in enhancing pharmacological activity, such as antitumor and antiviral effects .

Butanone Derivatives with Varied Substituents

4-(Phenylsulfanyl)butan-2-one

- Substituents : Phenylsulfanyl group.

- Molecular Weight : 180.25 g/mol .

- Key Differences : Replaces the benzofuran core with a phenylsulfanyl moiety.

- Applications: Inhibits tyrosinase activity, showing potent anti-melanogenic effects in cosmetic applications .

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

Key Findings

Bromine Substitution : Enhances lipophilicity and electronic effects, likely improving bioactivity in antimicrobial contexts .

Benzofuran Core : Provides a rigid scaffold for π-π interactions, critical for binding to biological targets .

benzofuran derivatives).

Applications: Brominated benzofurans show promise in pharmaceuticals, while non-halogenated analogs are leveraged in cosmetics .

Biological Activity

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The compound is synthesized through the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones under reflux conditions in ethanol. The resulting product is crystallized from dimethylformamide, yielding yellow crystals with a melting point of 219–220°C .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown promising antimicrobial activity. A study highlighted that benzofuran derivatives exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, compounds derived from benzofuran scaffolds demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 3 | M. tuberculosis | 8 |

| Compound 4 | M. tuberculosis | 2 |

| Compound 6 | Staphylococcus aureus | 3.12 |

Anticancer Activity

In addition to antimicrobial properties, benzofuran derivatives have also been investigated for their anticancer effects. A notable study found that certain derivatives exhibited selective cytotoxicity against A549 lung cancer cells, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (lung cancer) | <0.60 |

| Compound B | MCF7 (breast cancer) | 5.0 |

Case Studies

Several case studies emphasize the efficacy of benzofuran derivatives in treating infectious diseases and cancer:

- Antimycobacterial Activity : A series of benzofuran derivatives were tested against M. tuberculosis strains, revealing that substitutions at specific positions significantly enhanced activity .

- Cytotoxicity Studies : Compounds were screened for cytotoxic effects on mammalian cells, showing that certain modifications led to lower toxicity while maintaining high antimicrobial efficacy .

- SAR Studies : Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the benzofuran ring improved antibacterial potency, while electron-donating groups reduced activity .

Q & A

Basic: How can the crystal structure of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one be determined using X-ray crystallography?

Methodological Answer:

X-ray crystallography remains the gold standard for resolving molecular structures. For this compound, single-crystal diffraction data can be collected using a diffractometer (e.g., Bruker D8 Venture). The SHELX suite (SHELXD for structure solution and SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling heavy atoms like bromine . ORTEP-3 or similar graphical interfaces can visualize thermal ellipsoids and validate geometric parameters . Key metrics include R-factor (<5%), bond length/angle accuracy, and electron density maps to confirm substituent positions (e.g., bromine at C5, phenyl at C3) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR can confirm the benzofuran scaffold and substituents. The bromine atom at C5 induces deshielding in adjacent protons, while the phenyl group at C3 splits aromatic signals into distinct multiplets .

- IR : Stretching frequencies for the ketone (C=O, ~1700 cm) and benzofuran C-O-C (1250–1100 cm) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] and isotopic pattern (due to bromine’s 1:1 Br/Br ratio) .

Advanced: How does the bromine substituent influence the electronic properties of the benzofuran core?

Methodological Answer:

Bromine’s electron-withdrawing effect reduces electron density in the benzofuran ring, as shown by computational studies (e.g., DFT calculations). This polarizes the π-system, enhancing electrophilic reactivity at C2 and C6. Comparative analyses with non-brominated analogs (e.g., 3-phenyl-1-benzofuran derivatives) reveal shifts in frontier molecular orbitals (HOMO-LUMO gaps), impacting photophysical properties .

Advanced: What synthetic challenges arise in introducing the phenyl group at position 3 of the benzofuran ring?

Methodological Answer:

Positioning the phenyl group at C3 requires regioselective coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. Steric hindrance from the pre-existing bromine at C5 complicates catalyst accessibility. Palladium catalysts with bulky ligands (e.g., SPhos) improve yield by minimizing undesired β-hydride elimination. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound from regioisomers .

Methodological: How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer:

Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers in the butan-2-one chain). Use variable-temperature NMR to identify exchange broadening. Cross-validate with X-ray data (bond lengths/angles) and computational chemical shifts (GIAO method) to distinguish between tautomers or conformers .

Advanced: What are the implications of steric hindrance from the phenyl group on reactivity in hydrogenation reactions?

Methodological Answer:

The phenyl group at C3 creates steric bulk, hindering access to the benzofuran’s C2-C3 double bond. Catalytic hydrogenation (e.g., using Ru nanoparticles) may favor ketone reduction (C=O → CH) over furan ring saturation, as seen in analogous systems . Computational modeling (MD simulations) can predict adsorption geometries on catalyst surfaces to optimize selectivity .

Basic: What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (T ~200–250°C). Differential scanning calorimetry (DSC) identifies endothermic melting points and exothermic degradation peaks. The bromine substituent may lower thermal stability compared to non-halogenated analogs due to C-Br bond cleavage .

Advanced: How can computational methods predict the compound’s solubility and partition coefficients?

Methodological Answer:

Quantitative Structure-Property Relationship (QSPR) models using software like COSMO-RS predict logP (lipophilicity) and aqueous solubility. Solvent-accessible surface area (SASA) calculations highlight hydrophobic regions (phenyl, benzofuran) versus polar groups (ketone), informing solvent selection for recrystallization .

Methodological: How to validate the purity of synthesized batches using HPLC?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) separates impurities. Compare retention times with a certified reference standard. Purity >98% is acceptable for biological assays. For trace halogenated byproducts, use LC-MS in negative ion mode .

Advanced: What non-covalent interactions in the crystal lattice affect solid-state properties?

Methodological Answer:

X-ray data reveal C-H···O interactions between the ketone and adjacent benzofuran rings, stabilizing the lattice. π-π stacking between phenyl groups contributes to dense packing, increasing melting points. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions) for crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.